molecular formula C10H9Br3O B12655877 1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene CAS No. 74912-73-5

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene

Cat. No.: B12655877
CAS No.: 74912-73-5
M. Wt: 384.89 g/mol
InChI Key: FEQUNVGZLNZWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is a brominated aromatic compound with the molecular formula C10H9Br3O It is characterized by the presence of three bromine atoms and an allyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 1,3,5-trihydroxybenzene to form 1,3,5-tribromobenzene. This intermediate is then reacted with 2-methylallyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-[(2-methylallyl)oxy]benzene involves its interaction with molecular targets through its bromine atoms and allyl ether group. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tribromo-2-nitrobenzene: Similar in structure but contains a nitro group instead of an allyl ether group.

    1,3,5-Tribromo-2-methoxybenzene: Contains a methoxy group instead of an allyl ether group.

    1,3,5-Tribromo-2-[(2,3-dibromopropoxy)benzene: Contains a dibromopropoxy group instead of an allyl ether group.

Uniqueness

1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene is unique due to its specific combination of bromine atoms and an allyl ether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

74912-73-5

Molecular Formula

C10H9Br3O

Molecular Weight

384.89 g/mol

IUPAC Name

1,3,5-tribromo-2-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C10H9Br3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4H,1,5H2,2H3

InChI Key

FEQUNVGZLNZWBK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.